

# Application Notes & Protocols: Strategic Synthesis of 2-Methoxy-5-(2-nitrovinyl)phenol Analogs

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## Compound of Interest

Compound Name: *2-Methoxy-5-(2-nitrovinyl)phenol*

Cat. No.: *B186240*

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## Introduction: The Significance of the Nitrovinyl Phenol Scaffold

The **2-Methoxy-5-(2-nitrovinyl)phenol** framework and its analogs represent a class of compounds with significant potential in medicinal chemistry and materials science. The core structure, featuring a guaiacol (2-methoxyphenol) moiety linked to a nitrovinyl group, is a versatile synthetic intermediate. The electron-withdrawing nature of the nitro group makes the vinyl double bond susceptible to Michael additions, opening pathways to a diverse range of derivatives. Furthermore, the nitro group itself can be reduced to an amine, providing access to  $\beta$ -amino alcohols and other valuable synthons.<sup>[1][2]</sup>

The parent compound is derived from vanillin, a widely available and renewable starting material, making this class of molecules attractive from a green chemistry perspective.<sup>[3][4]</sup> Analogs of this structure are explored for various biological activities, including anti-inflammatory and antibacterial properties, often inferred from related  $\beta$ -nitrostyrene derivatives.<sup>[5][6]</sup> This guide provides a detailed exploration of the primary synthetic routes to these valuable compounds, focusing on the underlying chemical principles, detailed experimental protocols, and practical insights for researchers in drug discovery and chemical development.

# Core Synthetic Strategy: The Henry-Knoevenagel Condensation

The most direct and widely employed method for synthesizing **2-Methoxy-5-(2-nitrovinyl)phenol** analogs is the Henry reaction, also known as the nitroaldol reaction.<sup>[1][7][8]</sup> This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a nitroalkane (e.g., nitromethane) with an aldehyde or ketone. In this context, the aldehyde is a substituted vanillin (4-hydroxy-3-methoxybenzaldehyde) or one of its analogs.

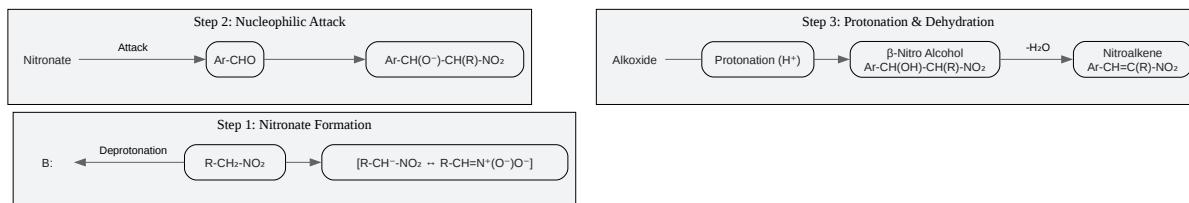
The reaction typically proceeds in two stages:

- Nitroaldol Addition: Formation of a  $\beta$ -nitro alcohol intermediate.
- Dehydration: Subsequent elimination of water to yield the final nitroalkene product.

Often, the dehydration step occurs spontaneously under the reaction conditions, especially with heating or under acidic/basic workup, to yield the thermodynamically stable conjugated system.<sup>[2][8]</sup>

## Reaction Mechanism

The causality of the Henry reaction is rooted in the acidity of the  $\alpha$ -proton of the nitroalkane ( $pK_a \approx 10$  in water for nitromethane).<sup>[9]</sup> A base abstracts this proton to form a resonance-stabilized nitronate anion. This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of the vanillin analog. The resulting alkoxide is protonated during workup to give the  $\beta$ -nitro alcohol.



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Caption: Mechanism of the Henry-Knoevenagel Condensation.

## Synthesis of Precursors: Accessing Vanillin Analogs

The diversity of the final products is dictated by the availability of substituted vanillin analogs. While vanillin itself is commercially produced from lignin waste or petrochemical precursors like guaiacol,[3][10] various analogs can be synthesized through established aromatic substitution reactions.

For instance, starting from guaiacol or other 2-methoxyphenols, functional groups can be introduced at the 5-position (para to the hydroxyl group) via reactions such as:

- Nitration: To introduce a nitro group (e.g., 2-Methoxy-5-nitrophenol).[11][12]
- Halogenation: To introduce halides for further functionalization.
- Friedel-Crafts Acylation/Alkylation: To introduce alkyl or acyl groups.

These functionalized phenols can then be formylated (e.g., via the Reimer-Tiemann or Vilsmeier-Haack reaction) to generate the required aldehyde precursor.

## Detailed Experimental Protocols

This section provides a self-validating, step-by-step protocol for the synthesis of a representative analog, starting from a generic 4-hydroxy-3-methoxybenzaldehyde derivative.

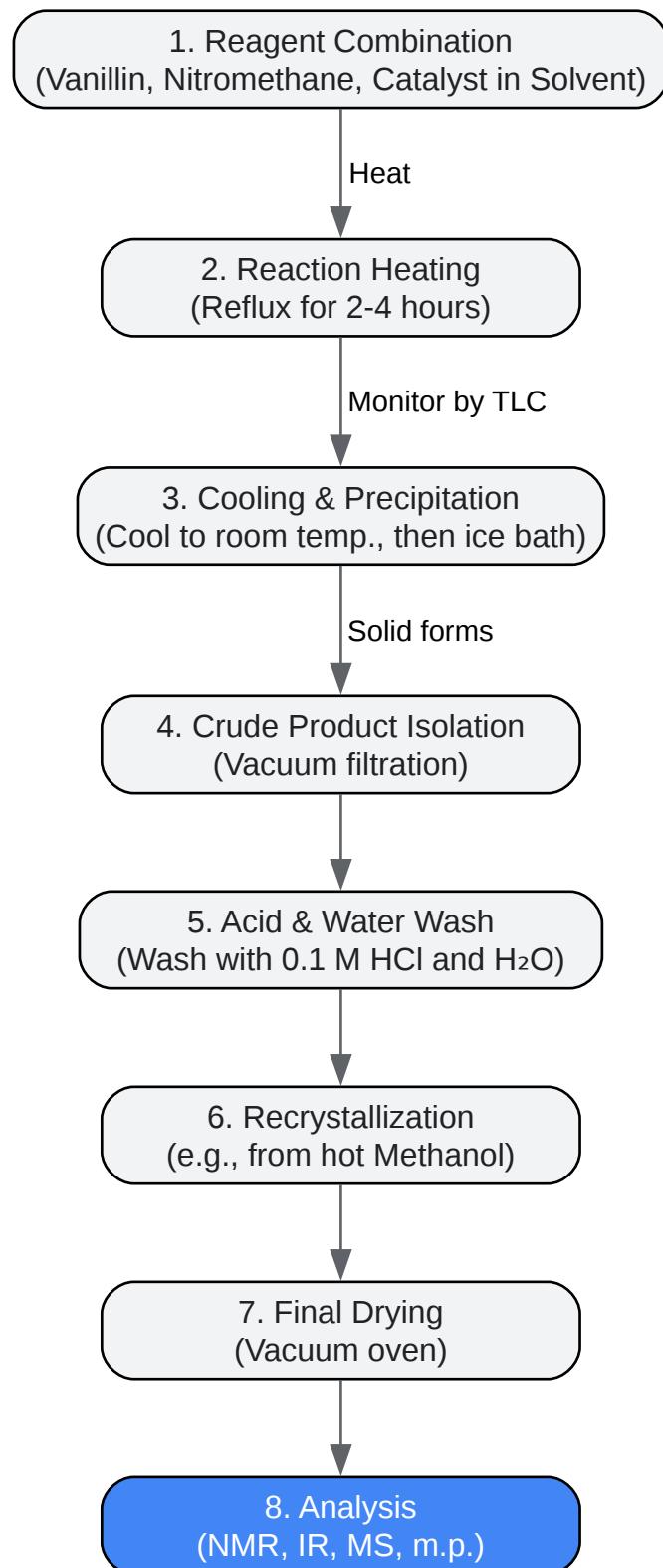
### Protocol 1: Synthesis of 2-Methoxy-5-(2-nitroviny)phenol

This protocol describes the synthesis starting from vanillin and nitromethane.

#### Materials & Reagents:

- Vanillin (4-hydroxy-3-methoxybenzaldehyde)
- Nitromethane ( $\text{CH}_3\text{NO}_2$ )
- Ammonium Acetate ( $\text{CH}_3\text{COONH}_4$ ) or an amine base like Ethylenediammonium diacetate (EDDA)
- Glacial Acetic Acid or Methanol
- Hydrochloric Acid (0.1 M)
- Deionized Water

#### Experimental Workflow Diagram:

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Caption: General experimental workflow for synthesis.

### Step-by-Step Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine vanillin (1.0 eq), a catalytic amount of ammonium acetate (0.2 eq), and nitromethane (3-5 eq, serving as both reagent and solvent). Alternatively, methanol can be used as a solvent.
  - Expert Insight: The use of excess nitromethane drives the reaction equilibrium towards the product. Ammonium acetate is a common catalyst that provides a mildly basic environment through the acetate anion and facilitates the reaction.
- Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting vanillin spot has been consumed.
- Workup and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce precipitation of the crude product.
- Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid sequentially with a small amount of cold water and then with approximately 100 mL of 0.1 M HCl.[13] This acid wash is crucial for removing basic impurities and often results in a color change of the product to a bright yellow solid.[13]
- Purification: The primary method for purification is recrystallization. Transfer the damp yellow solid to a flask and dissolve it in a minimum amount of hot methanol (near-boiling).[13] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
  - Trustworthiness Note: If the product appears oily or fails to crystallize, it may indicate the presence of the  $\beta$ -nitro alcohol intermediate. Gentle heating in a slightly acidic or basic solution can promote dehydration to the desired nitrovinyl product. However, prolonged heating can lead to polymerization.
- Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum. The final product should be a bright yellow crystalline solid. Characterize the compound using standard analytical techniques.

## Data Presentation & Characterization

**Table 1: Typical Synthesis Parameters and Yields**

Starting Aldehyde	Base/Catalyst	Solvent	Time (h)	Approx. Yield (%)	Reference
Vanillin	Ammonium Acetate	Nitromethane	2-4	80-90%	General Procedure
5-Bromovanillin	Ethylenediamine	Ethanol	6	75-85%	Synthetic Adaptation
5-Nitrovanillin	Piperidine	Acetic Acid	3	70-80%	Synthetic Adaptation

**Table 2: Expected Characterization Data for 2-Methoxy-5-(2-nitroviny)phenol**

Technique	Expected Result
Appearance	Bright yellow crystalline solid
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>4</sub> <a href="#">[14]</a> <a href="#">[15]</a>
Molecular Weight	195.17 g/mol <a href="#">[14]</a> <a href="#">[15]</a>
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	δ ~10.0 (s, 1H, -OH), ~8.0 (d, 1H, vinyl), ~7.5 (d, 1H, vinyl), ~7.3-7.0 (m, 3H, Ar-H), ~3.9 (s, 3H, -OCH <sub>3</sub> )
IR (KBr, cm <sup>-1</sup> )	~3400 (O-H), ~1620 (C=C), ~1510 & ~1340 (NO <sub>2</sub> , asymm. & symm. stretch)
Melting Point	~165-168 °C

## Field-Proven Insights & Troubleshooting

- Product Instability: The β-nitro alcohol intermediate is often unstable and can revert to starting materials or dehydrate unpredictably.[\[16\]](#) A clean, controlled dehydration is key. If isolating the alcohol is desired, milder bases and lower temperatures are required.

- **Purification Challenges:** While recrystallization is effective for many analogs, some may require column chromatography.[16] Caution is advised as the acidic nature of silica gel can catalyze the dehydration of any remaining  $\beta$ -nitro alcohol, potentially leading to streaking on the column.[16] Using a mobile phase doped with a small amount of a non-polar solvent or deactivating the silica with a base like triethylamine can mitigate this issue.[16]
- **Safety:** Nitromethane is flammable and toxic. All manipulations should be performed in a well-ventilated fume hood. The nitrovinylphenol products should be handled with care, as nitrostyrenes can be lachrymators and skin irritants.

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